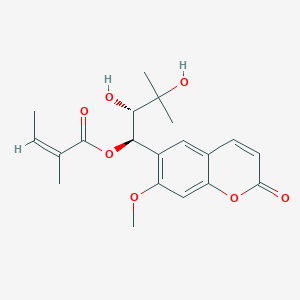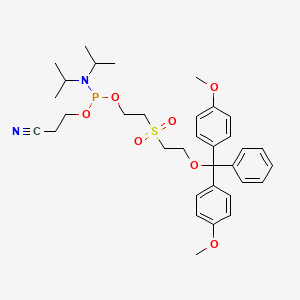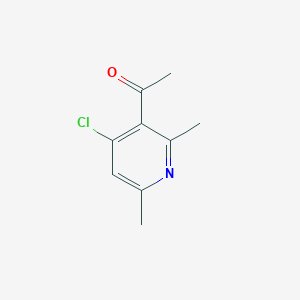![molecular formula C14H21N5O5 B1640579 2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1640579.png)
2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with nitro, methyl, and dimethylaminomethylideneamino groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts, such as HFIP, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The dimethylaminomethylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrimidine ring and substituents can lead to the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and modifications to the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: This compound shares structural similarities with 2-[(Dimethylamino)methylene]amino-3N-(pivaloyloxy)methyl-6-methyl-5-nitro-4-pyrimidinol and is used in similar applications.
Ethyl 2,2-dimethylpropanoate: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents on the pyrimidine ring. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
Molecular Formula |
C14H21N5O5 |
|---|---|
Molecular Weight |
339.35 g/mol |
IUPAC Name |
[2-[(E)-dimethylaminomethylideneamino]-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21N5O5/c1-9-10(19(22)23)11(20)18(8-24-12(21)14(2,3)4)13(16-9)15-7-17(5)6/h7H,8H2,1-6H3/b15-7+ |
InChI Key |
WCRMYFNDXINBJK-VIZOYTHASA-N |
SMILES |
CC1=C(C(=O)N(C(=N1)N=CN(C)C)COC(=O)C(C)(C)C)[N+](=O)[O-] |
Isomeric SMILES |
CC1=C(C(=O)N(C(=N1)/N=C/N(C)C)COC(=O)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)N=CN(C)C)COC(=O)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


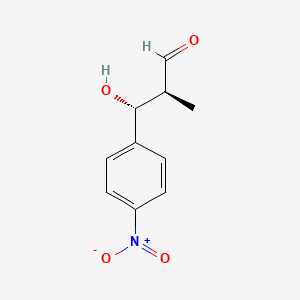
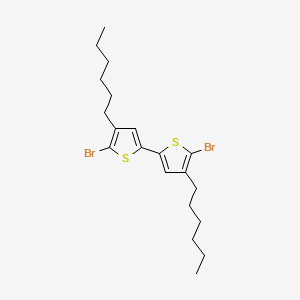




![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)

![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)
![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)
